molecular formula C7H11N3 B2747393 (S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2091795-23-0

(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No. B2747393
CAS RN: 2091795-23-0
M. Wt: 137.186
InChI Key: PJJXRZRLBMRDMP-UHFFFAOYSA-N
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Description

(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and antidepressant effects. In

Scientific Research Applications

Synthesis and Antimicrobial Applications

One study explored the synthesis and antimicrobial evaluation of pyrazolopyranotriazolopyrimidine derivatives, indicating the potential of these compounds in developing new antimicrobial agents. The research detailed the synthesis routes and structural characterization, with some derivatives showing potent antimicrobial activity (Shamroukh et al., 2007).

Antineoplastic Activity

Research into pyrazole derivatives has revealed their potential in cancer treatment. A study synthesized pyrazolotetrazine derivatives as prodrugs of antineoplastic agents, demonstrating the importance of the 2-chloroethyl function for antineoplastic activity in experimental animals. This highlights the role of pyrazole derivatives in developing new cancer therapies (Cheng et al., 1986).

Organocatalytic Applications

Another research focus is on green chemistry, where isonicotinic acid was used as a dual and biological organocatalyst for the synthesis of pyranopyrazoles. This method represents a solvent-free, environmentally friendly approach to synthesizing compounds with potential applications in medicinal chemistry (Zolfigol et al., 2013).

Potential Anticancer Agents

Further studies include the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents. These compounds were explored for their ability to inhibit mitosis and exhibit antitumor activity, underscoring the significance of pyrazine derivatives in oncological research (Temple et al., 1987).

properties

IUPAC Name

6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6-5-10-7(4-8-6)2-3-9-10/h2-3,6,8H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXRZRLBMRDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=CC=N2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2091795-23-0
Record name 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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